Introduction: The Quinazolinone Scaffold and the Rise of Methaqualone Analogs
Introduction: The Quinazolinone Scaffold and the Rise of Methaqualone Analogs
An In-depth Technical Guide to the Chemical Structure and Analysis of 3-Ethylphenyl Etaqualone
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities. Historically, the most prominent member of this class was methaqualone, a non-barbiturate sedative and hypnotic agent introduced in the 1950s.[1] While initially developed as a safer alternative to barbiturates, its significant potential for abuse and addiction led to its withdrawal from legitimate markets.[2]
This cessation, however, did not eliminate interest in the scaffold. Clandestine chemistry and the demand for new psychoactive substances (NPS) have led to the emergence of numerous methaqualone analogs. One such analog is etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one), which differs from methaqualone by the substitution of an ethyl group for a methyl group on the N-3 phenyl ring.[3][4] This guide focuses on a specific, less common positional isomer: 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one , referred to herein as 3-Ethylphenyl etaqualone. As an NPS or "designer drug," its appearance necessitates robust analytical methods for its unambiguous identification in forensic and research settings.[3]
This document provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of 3-Ethylphenyl etaqualone, designed for researchers, forensic chemists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
The unambiguous identification of 3-Ethylphenyl etaqualone begins with its fundamental chemical structure and properties. It is a positional isomer of the more common etaqualone, where the ethyl substituent is located at the meta-position (position 3) of the N-phenyl ring instead of the ortho-position (position 2).[3][5]
The IUPAC name for this compound is 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one .[6]
(Image Source: PubChem CID 118796496)
Table 1: Chemical Identifiers for 3-Ethylphenyl Etaqualone
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(3-ethylphenyl)-2-methylquinazolin-4(3H)-one | SWGDRUG.org[6] |
| Molecular Formula | C₁₇H₁₆N₂O | SWGDRUG.org[6] |
| Molecular Weight | 264.32 g/mol | PubChem[7] |
| CAS Number | 1556901-10-0 | PubChem[7] |
| PubChem CID | 118796496 | PubChem[7] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | LookChem[8] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[8] |
| Rotatable Bond Count | 2 | LookChem[8] |
| Exact Mass | 264.126263 g/mol | LookChem[8] |
| Complexity | 404 | LookChem[8] |
Section 2: Retrosynthesis and Experimental Protocol
Synthetic Rationale
The synthesis of 2,3-disubstituted-4(3H)-quinazolinones is well-established. The most direct approach for 3-Ethylphenyl etaqualone involves the condensation and subsequent cyclization of N-acetylanthranilic acid with 3-ethylaniline.[3]
-
N-acetylanthranilic acid: This starting material serves as the "A" ring precursor, providing the backbone of the quinazolinone system, including the carbonyl group and the pre-installed N-acetyl group which becomes the 2-methyl group upon cyclization.
-
3-ethylaniline: This reactant provides the "B" ring, introducing the N-phenyl substituent with the crucial ethyl group at the meta-position.
-
Phosphorus Trichloride (PCl₃): This reagent is a powerful dehydrating and condensing agent. Its role is to facilitate the formation of an amide bond between the reactants and drive the subsequent intramolecular cyclization to form the heterocyclic quinazolinone ring system.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Ethylphenyl etaqualone.
Experimental Synthesis Protocol
This protocol is a representative procedure based on the general methodology described for related analogs and should be performed by qualified personnel with appropriate safety precautions.[3]
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-acetylanthranilic acid (1.0 eq) and 3-ethylaniline (1.1 eq). Add anhydrous toluene to create a stirrable slurry.
-
Reagent Addition: Place the flask in an ice bath. Slowly add phosphorus trichloride (PCl₃, 0.5 eq) dissolved in a small amount of anhydrous toluene via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-Ethylphenyl etaqualone as a crystalline solid.
Section 3: Analytical Characterization and Structure Elucidation
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach provides orthogonal data, leading to a self-validating and trustworthy identification.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides information on molecular weight and characteristic fragmentation patterns, which are crucial for identifying the compound and distinguishing it from its isomers.[3]
Protocol:
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in chloroform or a similar volatile solvent.[6]
-
Instrumentation: Utilize a GC system coupled to a mass selective detector (e.g., a quadrupole) operating in electron ionization (EI) mode at 70 eV.[3]
-
GC Conditions:
-
MS Conditions:
Expected Results: The mass spectrum of 3-Ethylphenyl etaqualone is distinct. Unlike etaqualone (the 2-ethyl isomer) which shows a base peak at m/z 249 ([M-CH₃]⁺), the 3-ethyl isomer produces the molecular ion as the base peak.[3]
Table 3: Key Mass Fragments for 3-Ethylphenyl Etaqualone
| m/z | Relative Intensity | Proposed Fragment | Significance |
|---|---|---|---|
| 264 | ~100% (Base Peak) | [M]⁺ | Molecular Ion, confirms molecular weight.[3][6] |
| 249 | Moderate | [M-CH₃]⁺ | Loss of the 2-methyl group.[3][6] |
| 235 | Moderate | [M-C₂H₅]⁺ | Loss of the ethyl group from the phenyl ring.[6] |
| 143 | Pronounced | [C₉H₉N₂]⁺ | Fragment containing the quinazoline core.[3][6] |
| 116 | Moderate | [C₈H₆N]⁺ | Further fragmentation.[6] |
| 90 | Low-Moderate | [C₇H₆]⁺ | Toluene-related fragment.[6] |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides definitive information about the electronic environment of all protons in the molecule, confirming the connectivity and, crucially, the meta substitution pattern on the N-phenyl ring.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]
-
Parameters: Use a standard 90° pulse angle with a sufficient relaxation delay (e.g., 45 seconds) to ensure accurate integration.[6]
Expected Spectrum: The spectrum will show distinct regions for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the 2-methyl group protons (a singlet). The splitting pattern of the aromatic protons on the N-phenyl ring is key to confirming the 3-ethyl substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR identifies the functional groups present in the molecule through their characteristic vibrational frequencies, confirming the presence of the quinazolinone carbonyl and aromatic systems.
Protocol:
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]
Table 4: Characteristic FTIR Absorptions for 3-Ethylphenyl Etaqualone (HCl Salt)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~2600-2200 | Broad | Amine HCl salt stretch.[3] |
| ~1714 | Strong | C=O stretch (amide carbonyl). [6] |
| ~1608, 1579, 1485 | Medium-Strong | C=C and C=N stretches (aromatic/heterocyclic rings).[6] |
| ~787, 760 | Strong | C-H out-of-plane bending (aromatic substitution).[6] |
Section 4: Pharmacological Context and Conclusion
3-Ethylphenyl etaqualone is structurally an analog of methaqualone and etaqualone. These compounds are known to exert their sedative, hypnotic, and muscle relaxant effects primarily by acting as positive allosteric modulators of the GABAₐ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][4] It is highly probable that 3-Ethylphenyl etaqualone shares this mechanism of action.
However, as a designer drug, its specific pharmacological profile, including potency, duration of action, metabolism, and toxicological properties, has not been formally delineated in peer-reviewed literature.[8] The data presented here—synthesis, purification, and multi-faceted analytical characterization—provide the foundational chemical knowledge required for its definitive identification. This guide serves as a critical resource for forensic laboratories encountering this substance and for researchers investigating the structure-activity relationships within the broader class of quinazolinone derivatives.
References
- Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Microgram Journal, 9(2), 47-51.
-
Wikipedia. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]
-
LookChem. (n.d.). Etaqualone. Retrieved February 9, 2026, from [Link]
-
SWGDRUG.org. (2013, September 13). Etaqualone 3-ethylphenyl analog. Monograph. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 3-Ethylphenyl etaqualone. Retrieved February 9, 2026, from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone. Retrieved February 9, 2026, from [Link]
-
Casale, J.F. & Hays, P.A. (n.d.). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. DEA Office of Forensic Sciences. Available at: [Link]
-
Inger, M., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Cogent Chemistry, 10(1). Available at: [Link]
-
Wikipedia. (n.d.). List of methaqualone analogues. Retrieved February 9, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. List of methaqualone analogues - Wikipedia [en.wikipedia.org]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. Etaqualone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. 3-Ethylphenyl etaqualone | C17H16N2O | CID 118796496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
